Ethanol-d

Content Navigation

- 1. General Information

- 2. Ethanol-d (CAS 925-93-9): A Precision Solvent and Deuterium Source for Specialized Applications

- 3. Procurement Guide: Why Ethanol-d is Not Interchangeable with D₂O, Ethanol-d₆, or Standard Ethanol

- 4. Quantitative Evidence: Differentiating Ethanol-d in Analysis and Synthesis

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

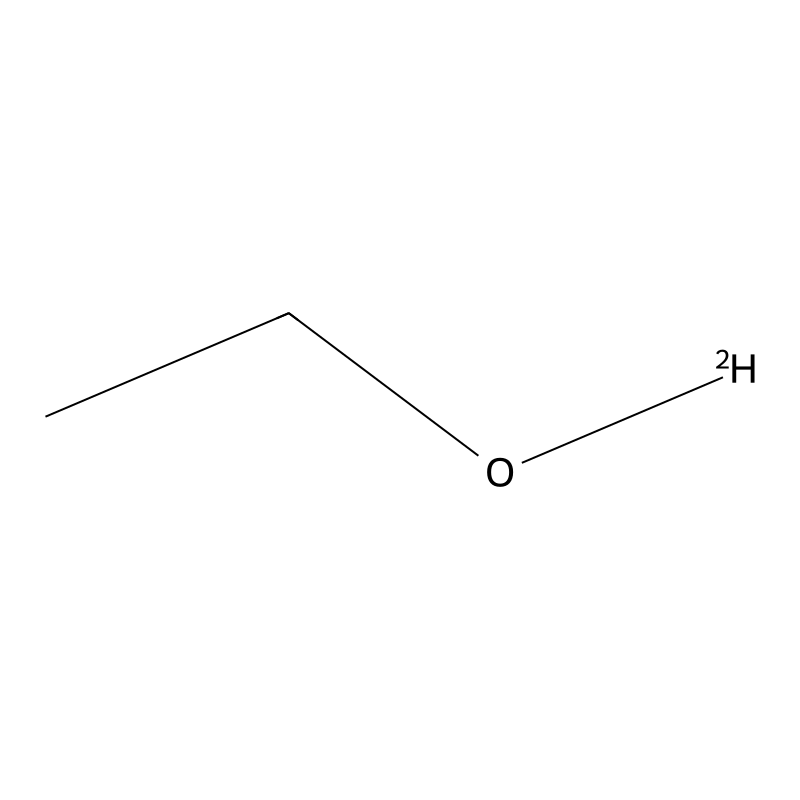

Ethanol-d (CH3CH2OD) is a stable, singly-deuterated isotopologue of ethyl alcohol. While sharing the fundamental physical and chemical properties of standard ethanol, such as being a colorless, volatile liquid, its value lies in the specific replacement of the hydroxyl proton with a deuterium atom. This targeted deuteration makes it an essential tool in applications where the hydroxyl group's reactivity or spectroscopic signature is critical, primarily serving as a specialized NMR solvent and a controlled source for deuterium labeling in chemical synthesis.

Substituting Ethanol-d (CH3CH2OD) with more common alternatives introduces significant experimental trade-offs. Using standard ethanol (CH3CH2OH) introduces a large, often broad, hydroxyl proton signal in ¹H NMR, which can obscure analyte signals and prevent the study of exchangeable protons. Conversely, using deuterium oxide (D₂O) will cause labile protons (-OH, -NH) on the analyte to exchange with deuterium, leading to their disappearance from the spectrum and potential sample insolubility for nonpolar compounds. While fully deuterated Ethanol-d₆ (CD₃CD₂OD) also eliminates the hydroxyl proton signal, it is a significantly more expensive reagent; its use is inefficient if only the hydroxyl position needs to be deuterated for specific labeling or mechanistic studies. Therefore, Ethanol-d occupies a cost-effective and functionally necessary niche for specific analytical and synthetic goals.

Superior for NMR Analysis of Labile Protons Compared to D₂O and Standard Ethanol

In ¹H NMR spectroscopy, the primary procurement driver for Ethanol-d is its ability to dissolve samples while preserving the signals of exchangeable protons (-OH, -NH). Unlike D₂O, which causes these signals to disappear via H/D exchange, Ethanol-d allows them to be observed. Compared to standard ethanol, whose own -OH signal would obscure the analyte's labile protons, Ethanol-d provides a clear spectral window. For example, when analyzing compounds like alcohols or amines, using D₂O would remove the key functional group's proton signal entirely, while Ethanol-d would allow for its direct observation and assignment.

| Evidence Dimension | ¹H NMR Signal Observation |

| Target Compound Data | Preserves analyte's labile -OH and -NH proton signals, allowing for their detection and analysis. |

| Comparator Or Baseline | Deuterium Oxide (D₂O): Causes disappearance of analyte's labile proton signals. Standard Ethanol: Solvent -OH signal overlaps with and obscures analyte's labile proton signals. |

| Quantified Difference | Qualitative but absolute: Signal presence vs. signal absence/obscurity. |

| Conditions | Standard ¹H NMR spectroscopy of organic molecules containing alcohol, amine, or amide functional groups. |

This directly enables the unambiguous structural confirmation of molecules with key exchangeable protons, a common task in quality control and research chemistry.

Enables Mechanistic Studies via Quantifiable Kinetic Isotope Effects

The difference in mass between deuterium and protium results in a lower zero-point energy for the O-D bond compared to the O-H bond. This leads to a significant primary kinetic isotope effect (KIE) where reactions involving the breaking of the O-D bond are measurably slower than the equivalent O-H bond cleavage. For reactions where proton transfer from the hydroxyl group is the rate-determining step, the ratio of reaction rates (kH/kD) is typically between 2 and 8. This quantifiable difference makes Ethanol-d a critical tool for elucidating reaction mechanisms, a task not possible with standard ethanol alone.

| Evidence Dimension | Primary Kinetic Isotope Effect (kH/kD) |

| Target Compound Data | Exhibits a significant KIE (slower reaction rate) when the O-D bond is broken in the rate-determining step. |

| Comparator Or Baseline | Standard Ethanol (CH3CH2OH): Baseline reaction rate (kH). |

| Quantified Difference | Typical kH/kD values range from 2 to 8, indicating a 2x to 8x slower reaction rate compared to the non-deuterated analog. |

| Conditions | Chemical reactions where O-H/O-D bond cleavage is the rate-determining step. |

This allows researchers to definitively prove or disprove proposed reaction mechanisms involving proton transfer, which is fundamental for process optimization and new reaction development.

Cost-Effective and Specific Reagent for O-Deuterium Labeling

Ethanol-d serves as an efficient and targeted source for introducing a deuterium atom specifically at an oxygen position in a molecule, for example, in the deuterium exchange reaction of ethyl acetoacetate. While D₂O can also serve as a deuterium source, it can lead to broader, less controlled exchange with other labile protons in the molecule and may require different reaction conditions or catalysts. Compared to the more expensive Ethanol-d₆, Ethanol-d provides the same O-deuteration functionality at a lower procurement cost, making it the preferred choice when only hydroxyl-deuteration is required for applications like creating internal standards for mass spectrometry.

| Evidence Dimension | Deuterium Labeling Specificity & Cost-Effectiveness |

| Target Compound Data | Provides a specific source for O-D labeling. |

| Comparator Or Baseline | D₂O: Can cause non-specific H/D exchange at multiple labile sites. Ethanol-d₆: Functionally similar for O-D labeling but at a higher procurement cost. |

| Quantified Difference | Higher positional selectivity for O-D exchange compared to D₂O; lower cost compared to Ethanol-d₆ for the same function. |

| Conditions | Synthesis of O-deuterated organic molecules. |

This enables the cost-effective synthesis of precisely labeled compounds required for quantitative bioanalytical studies and metabolic research.

NMR-Based Structural Verification of Pharmaceuticals and Natural Products

For the quality control or structural elucidation of organic molecules containing hydroxyl, amine, or amide groups, Ethanol-d is the indicated solvent when direct observation of these labile protons is required to confirm structure or identify hydrogen bonding, without the signal loss caused by D₂O.

Mechanistic Investigation of Proton-Transfer Reactions

When investigating reaction mechanisms where the transfer of a hydroxyl proton is a potential rate-determining step, comparing the reaction rate in Ethanol-d versus standard ethanol provides definitive evidence through the kinetic isotope effect.

Synthesis of O-Deuterated Internal Standards for Mass Spectrometry

Ethanol-d is a suitable precursor for the targeted synthesis of molecules with a deuterium label on a hydroxyl group. These labeled compounds are essential as internal standards for achieving accurate quantification in LC-MS/MS-based bioanalytical assays, such as pharmacokinetic and metabolism studies.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

925-93-9